molecular formula C7H16ClNO3 B6222464 methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride CAS No. 2758001-05-5

methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride

Cat. No. B6222464
CAS RN: 2758001-05-5
M. Wt: 197.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride (MAMMMPH) is an important chemical compound used in a wide range of scientific research applications. It is a white, crystalline solid that is soluble in water and has a molecular weight of 229.70 g/mol. MAMMMPH is a derivative of the amino acid methionine, and is an important intermediate in the synthesis of various compounds. In addition, MAMMMPH has been studied for its potential therapeutic applications.

Scientific Research Applications

Methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of peptides, and as a reagent in the synthesis of other organic compounds. In addition, methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride is used in the study of enzyme kinetics, and as a reagent in the study of the structure-activity relationship of drugs.

Mechanism of Action

Methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride acts as a proton donor in the synthesis of peptides and other organic compounds. It is also used as an acid catalyst in the synthesis of organic compounds. In addition, methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride has been studied for its potential therapeutic applications, as it has been shown to have an inhibitory effect on certain enzymes.
Biochemical and Physiological Effects
methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride has been studied for its potential therapeutic applications. It has been shown to have an inhibitory effect on certain enzymes, such as the enzyme tyrosinase. In addition, methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride has been studied for its ability to inhibit the growth of certain bacteria, such as E. coli and S. aureus.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride is an inexpensive and readily available reagent, making it ideal for laboratory experiments. It is also relatively easy to synthesize and purify. However, methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride is a hazardous material, and should be handled with care. In addition, it is not as stable as other reagents, and should be stored in a cool, dry place.

Future Directions

In the future, methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride may be studied for its potential therapeutic applications. In addition, it may be used in the development of new drugs, as well as in the synthesis of other organic compounds. Furthermore, methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride may be studied for its ability to inhibit the growth of certain bacteria, and for its potential use as an anticancer agent. Finally, methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride may be studied for its ability to modulate the activity of certain enzymes, and for its potential use as an enzyme inhibitor.

Synthesis Methods

Methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride is synthesized from the reaction of methionine and hydrochloric acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of 80°C for 4 hours. The product is then purified by column chromatography and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride involves the reaction of methyl acetoacetate with formaldehyde and ammonium chloride to form the intermediate, methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate. This intermediate is then reacted with hydrochloric acid to form the final product, methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride.", "Starting Materials": [ "Methyl acetoacetate", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Methyl acetoacetate is reacted with formaldehyde and ammonium chloride in the presence of a base catalyst to form the intermediate, methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate.", "Step 2: The intermediate is then reacted with hydrochloric acid to form the final product, methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride." ] }

CAS RN

2758001-05-5

Product Name

methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride

Molecular Formula

C7H16ClNO3

Molecular Weight

197.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.